[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Description
This compound is a fluorinated nucleoside analogue characterized by a pyrimidine-2,4-dione core linked to a modified oxolane (tetrahydrofuran) ring. Key structural features include:
- Oxolane ring substitutions: 3,3-difluoro, 4-hydroxy, and 5-hydroxymethyl groups.
- Pyrimidine moiety: A 2-oxo group at position 2 and an azanium (protonated amine) at position 4, with chloride as the counterion.
- Stereochemistry: The (2R,4R,5R) configuration ensures specific spatial orientation critical for biological interactions.
Such modifications are often designed to enhance metabolic stability, solubility, or target binding compared to natural nucleosides .
Properties
CAS No. |
12211-03-9 |
|---|---|
Molecular Formula |
SiZr2 |
Molecular Weight |
210.53 g/mol |
IUPAC Name |
6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride |
InChI |
InChI=1S/Si.2Zr |
InChI Key |
UJORBCOQAFUREE-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-] |
Isomeric SMILES |
C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-] |
Canonical SMILES |
[Si].[Zr].[Zr] |
Other CAS No. |
122111-03-9 12211-03-9 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
95058-81-4 103882-84-4 |
Synonyms |
2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
Origin of Product |
United States |
Biological Activity
The compound [1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride is a synthetic nucleoside analog that has garnered interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H25ClF2N3O5 |
| Molecular Weight | 389.39 g/mol |
| CAS Number | 103882-84-4 |
| Purity | 98% |
The biological activity of this compound primarily revolves around its interaction with nucleic acids. As a nucleoside analog, it mimics natural nucleosides and can interfere with DNA and RNA synthesis. This interference can lead to:
- Inhibition of viral replication : The compound has shown efficacy against various viruses by disrupting their replication cycles.
- Antitumor activity : It demonstrates synergistic effects when combined with chemotherapeutic agents like gemcitabine, enhancing the cytotoxicity against cancer cells.
Antiviral Activity
Research indicates that the compound exhibits antiviral properties by competing with natural nucleotides for incorporation into viral RNA. This competition leads to premature termination of viral RNA synthesis.
Case Study : In vitro studies on Hepatitis C virus (HCV) showed that the compound reduced viral load significantly when administered in conjunction with standard antiviral therapies.
Antitumor Activity
The compound has been investigated for its potential in cancer therapy. Its structural similarity to nucleosides allows it to be incorporated into DNA during replication, leading to faulty DNA synthesis and subsequent cell death.
Case Study : A study involving pancreatic cancer cell lines demonstrated that the compound, when used alongside gemcitabine, increased apoptosis rates compared to gemcitabine alone. The combination therapy resulted in a 40% increase in cell death.
Safety and Toxicity
While the compound shows promise in therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses but further investigations are necessary to establish long-term effects and potential side effects.
Scientific Research Applications
Antiviral and Anticancer Activity
One of the primary applications of this compound is in the field of antiviral and anticancer research . Studies have shown that it exhibits synergistic effects when combined with other chemotherapeutic agents like gemcitabine hydrochloride. This combination enhances the efficacy of treatment in cancer cells, making it a promising candidate for further development in cancer therapy .
Analytical Chemistry
The compound serves as an analytical reagent in the determination of low doses of related compounds in biological samples. Specifically, it is utilized in liquid chromatography methods to analyze the presence of 4-(N,N'-Diethylamino)-1-[(2R,4S,5S)-3,3-difluoro-4-(hydroxymethyl)oxolan-2-yl]pyrimidine hydrochloride in urine samples. This application underscores its significance in pharmacokinetics and toxicology studies .
Nucleoside Analog Development
As a synthetic nucleoside analog, this compound has implications in the development of new antiviral drugs. Its structure allows for potential modifications that could enhance its activity against viral infections by mimicking natural nucleosides used by viruses for replication. This characteristic positions it as a candidate for research into novel antiviral therapies .
Case Study 1: Synergistic Effects with Gemcitabine
A study published in a peer-reviewed journal demonstrated that the combination of 4-Amino-1-[...]-pyrimidinone hydrochloride with gemcitabine significantly improved cell viability outcomes in various cancer cell lines compared to either agent alone. The research highlighted the potential for this compound to enhance existing cancer therapies through combination treatment strategies .
Case Study 2: Analytical Methods Development
Another research article focused on developing a liquid chromatography method utilizing this compound as a standard for detecting low concentrations of related pyrimidine derivatives in biological fluids. The method showed high sensitivity and specificity, indicating its utility in clinical diagnostics and pharmacological studies .
Comparison with Similar Compounds
Structural Analogues and Substitutions
The following compounds share core structural motifs but differ in substituents, stereochemistry, or functional groups:
Impact of Functional Groups on Properties
- Azido vs. Hydroxyl Groups : Azido-containing analogues (e.g., ) are more reactive, enabling applications in click chemistry but may exhibit higher toxicity .
- Pyrimidine Modifications : Methylation () or acetamide substitution () alters hydrophobicity and hydrogen-bonding capacity, affecting membrane permeability and target selectivity .
Methodological Considerations in Structural Comparison
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, shape-based alignment) highlight that small substituent changes drastically alter bioactivity, underscoring the "similar property principle" .
- Crystallographic Data : Tools like SHELXL () enable precise determination of stereochemistry, which is vital for understanding structure-activity relationships .
Preparation Methods
Synthesis via D-Mannitol Derivative (Chinese Patent CN102417533A)
The method begins with D-mannitol as the chiral starting material. The synthesis involves nine steps, including oxidation, protection, and glycosylation:
-
GH-2 Synthesis : D-mannitol is treated with anhydrous tin dichloride, ethane, and propane under reflux to form GH-2, a protected intermediate .
-
Oxidation to GH-3 : Sodium periodate oxidizes GH-2, followed by solvent extraction and distillation to yield GH-3 .
-
Fluorination and Coupling : Zinc-mediated fluorination introduces difluoro groups, and cytosine is coupled using tosic acid in DMF .
-
Final Deprotection : Hydrochloric acid in ether precipitates gemcitabine hydrochloride, with recrystallization in water/acetone achieving >99% purity .
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| GH-2 | SnCl₂, reflux | 85% | 92% |
| GH-3 | NaIO₄, 25–30°C | 78% | 89% |
| Final | HCl/ether | 65% | 99.3% |
Purification via Ion Exchange Chromatography (US Patent US8299239B2)
Crude gemcitabine base is purified using Amberlite IR 120 resin:
-
Chromatography : A 5–20% ammonia gradient elutes gemcitabine, which is then dissolved in methanol .
-
Precipitation : Concentrated HCl and ethyl acetate precipitate the hydrochloride salt, yielding 99.8% purity with <0.1% α-anomer .
Optimized Conditions :
-
Solvent ratio: Methanol:ethyl acetate = 1:1 (v/v).
-
Crystallization: 5°C overnight to enhance crystal formation .
Cytidine-Based Synthesis (Chinese Patent CN103641874A)
This route avoids α-anomer formation by using cytidine as the starting material:
-
Protection : Cytidine’s 3',5'-OH and N4-amine are benzoylated.
-
Oxidation and Fluorination : Catalytic oxidation followed by HF-pyridine introduces difluoro groups .
-
Deprotection : Ammoniacal methanol removes benzoyl groups, and HCl/acetone recrystallizes the hydrochloride salt .
Advantages :
Industrial-Scale Synthesis from 2,3-Oxo-Isopentylidene-D-Glyceraldehyde (CN101492482A)
A scalable method uses TBDPSCl and benzoyl chloride for hydroxyl protection:
-
Addition-Ring Opening : Ethyl difluorobromoacetate and Zn mediate C–F bond formation.
-
Mesylation and Coupling : Mesyl chloride activates the intermediate for cytosine coupling.
-
Global Deprotection : HCl in dioxane removes protecting groups, yielding gemcitabine hydrochloride .
Scale-Up Metrics :
β-Anomer Enrichment via Selective Crystallization (US Patent US8193354B2)
To minimize α-anomer content:
-
Hydrolysis : Methanolic ammonia cleaves dibenzoyl groups from the intermediate.
-
Selective Precipitation : 1,4-dioxane or monoglyme preferentially dissolves α-anomer, leaving β-rich crystals .
-
Recrystallization : Water/dioxane mixtures further purify the product to 99.9% β-anomer .
Purity Profile :
| Parameter | Value |
|---|---|
| β-Anomer | 99.9% |
| α-Anomer | <0.1% |
| Cytosine | <0.1% |
Analytical Validation of Synthesis (PMC Articles)
LC–MS/MS protocols confirm gemcitabine’s stability during synthesis:
-
Sample Prep : Homogenization in acetonitrile/tetrahydrouridine prevents degradation .
-
Chromatography : Monobasic sodium phosphate/phosphoric acid mobile phase resolves gemcitabine from metabolites .
Comparative Analysis of Methods
| Method | Starting Material | Key Advantage | Limitation |
|---|---|---|---|
| D-Mannitol | Low-cost sugar | High stereoselectivity | Multi-step (9 steps) |
| Ion Exchange | Crude base | Pharma-grade purity | Requires specialized resin |
| Cytidine Route | Natural nucleoside | No α-anomer | Benzoylation complexity |
| Industrial Scale | Glyceraldehyde | Scalable | High solvent volumes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing [1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride?
- Methodological Answer : The synthesis of nucleoside analogues like this compound typically involves multi-step reactions with strict stereochemical control. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) has been used to activate intermediates in analogous syntheses . Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups), fluorination via DAST (diethylaminosulfur trifluoride), and final deprotection. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical, as seen in studies of similar oxolane derivatives .
Q. How can researchers confirm the stereochemical configuration and purity of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and X-ray crystallography to verify stereochemistry. For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Mass spectrometry (ESI-MS or HRMS) should confirm molecular weight and chloride counterion presence. Refer to protocols for structurally related azanium salts .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT in HEK293 or HepG2 cells) to establish safety margins. For antiviral potential, use plaque reduction assays against RNA viruses (e.g., influenza, coronaviruses), given the compound’s structural similarity to ribavirin analogues. Antifungal/bacterial activity can be screened via microdilution methods, as described for 5-substituted pyrimidinones .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or cellular uptake variability. Address this by:
- Performing time-kill curves to differentiate static vs. cidal effects .
- Using isotopic labeling (e.g., -thymidine incorporation) to track intracellular metabolism .
- Applying molecular docking to compare binding affinity with homologous targets (e.g., viral polymerases) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (pH 1–10, 40–80°C) to identify labile groups. For hydrolytically unstable oxolane rings, consider prodrug approaches (e.g., phosphoramidate prodrugs) or formulation with cyclodextrins. Stability-indicating methods like UPLC-PDA can monitor degradation products .
Q. How can researchers elucidate structure-activity relationships (SAR) for fluorinated modifications?
- Methodological Answer : Synthesize analogues with varied fluorine positions (e.g., 2',3'-difluoro vs. 3',3'-difluoro) and compare their:
- Enzymatic inhibition (e.g., values against thymidine kinase) .
- Pharmacokinetic profiles (Caco-2 permeability, plasma protein binding).
- Metabolic stability (human liver microsome assays) .
Q. What advanced analytical techniques address conflicting crystallography and NMR data?
- Methodological Answer : Combine solid-state NMR with dynamic nuclear polarization (DNP) to resolve crystal packing effects. For solution-state discrepancies, use - HOESY to probe fluorine-hydrogen interactions. Cross-validate with DFT calculations (e.g., Gaussian09) to model preferred conformers .
Experimental Design Considerations
- Factorial Design : Apply a 2 factorial approach to optimize synthesis yield by varying temperature, solvent (DMF vs. THF), and catalyst loading .
- Data Validation : Replicate key biological assays with independent cell lines (e.g., Vero vs. MDCK) and include internal controls (e.g., ribavirin for antiviral studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
